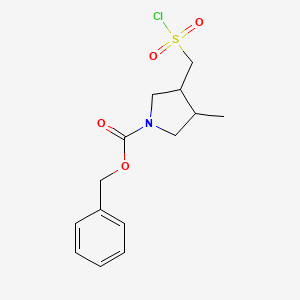
Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate is a chemical compound that has gained attention in scientific research due to its unique properties.
Scientific Research Applications
Synthesis and Neuroleptic Activity
Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate derivatives have been synthesized and evaluated for their neuroleptic activity. For instance, certain benzamides of this compound showed significant activity against stereotyped behavior in rats. These findings suggest their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).
Applications in Asymmetric Synthesis
This compound has been used in conjugate addition reactions to produce chiral 3-aziridin-2-yl-acrylates, leading to high-yield and high stereoselectivity. Such reactions are crucial in the asymmetric synthesis of vicinal diamine derivatives, indicating its importance in the synthesis of biologically active compounds (Yoon et al., 2010).
Large-Scale Preparation from L-Aspartic Acid
The compound has been synthesized from L-aspartic acid on a large scale, demonstrating its practicality for industrial applications. This process involves methylation, reduction, and protection steps, highlighting its versatility in chemical synthesis (Yoshida et al., 1996).
Efficient Synthesis via Aziridinium Ion Intermediate
An efficient synthesis method for related compounds has been developed, using a stereospecific and regioselective chlorination process. This method emphasizes the compound's utility in producing chiral building blocks for biologically active compounds (Ohigashi et al., 2010).
Platinum-Catalyzed Hydroamination
The compound has been involved in platinum-catalyzed intramolecular hydroamination reactions, forming pyrrolidine derivatives. This showcases its role in reactions with excellent functional group compatibility and low moisture sensitivity (Bender et al., 2005).
properties
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-4-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-11-7-16(8-13(11)10-21(15,18)19)14(17)20-9-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOIWXIMEBTAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-((chlorosulfonyl)methyl)-4-methylpyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

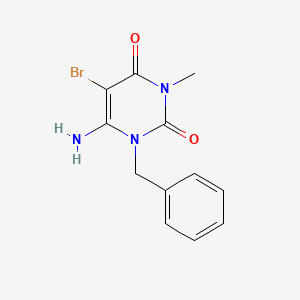

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2440323.png)
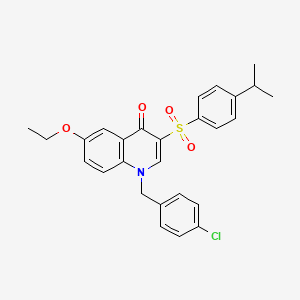
![1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2440325.png)
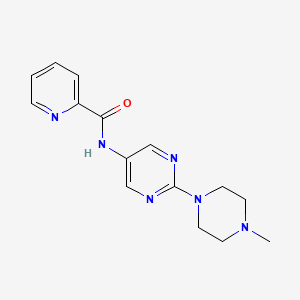
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2440328.png)
![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate](/img/structure/B2440329.png)
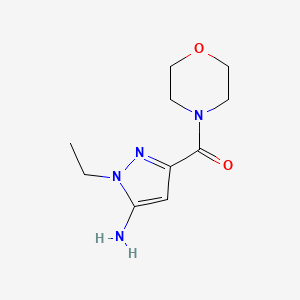
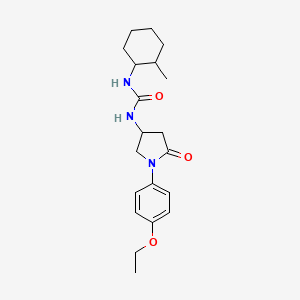

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2440335.png)
![1-Methyl-3-[(1R,2S)-2-methylcyclohexyl]urea](/img/structure/B2440336.png)
